2-Ethylhexyl isodecyl phthalate

Descripción general

Descripción

2-Ethylhexyl isodecyl phthalate is a phthalate ester commonly used as a plasticizer. It is a colorless, viscous liquid that is soluble in lipophilic liquids. This compound is primarily used to make plastics more flexible and durable. It is widely used in various consumer products, including medical devices, toys, and food packaging materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylhexyl isodecyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and isodecyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where phthalic anhydride, 2-ethylhexanol, and isodecyl alcohol are continuously fed into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylhexyl isodecyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form phthalic acid and other oxidation products.

Major Products Formed

The major products formed from these reactions include phthalic acid, 2-ethylhexanol, and isodecyl alcohol. In substitution reactions, various substituted phthalates are formed depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Plasticizer in PVC

EHP is predominantly utilized as a plasticizer in PVC formulations. It enhances the flexibility and processability of PVC products, making it suitable for:

- Medical Devices : Approximately 25% of EHP's consumption is attributed to medical applications. It is found in items such as IV bags, tubing, and other flexible medical components .

- Consumer Products : EHP is used in various consumer goods including toys, flooring materials, shower curtains, and upholstery .

- Industrial Products : It contributes to the production of resilient flooring, wall coverings, roofing materials, and wire coatings .

Environmental Impact

The environmental persistence of phthalates like EHP raises concerns regarding their potential health effects. Research indicates that EHP can leach from products into the environment, leading to contamination of soil and water systems. Its low volatility means it remains largely in solid or liquid forms rather than evaporating into the air .

Toxicological Profile

EHP has been studied for its toxicological effects on human health. The compound can be absorbed through skin contact or inhalation and has been linked to various adverse health outcomes including endocrine disruption and reproductive toxicity . The U.S. Environmental Protection Agency (EPA) has noted the importance of monitoring phthalate exposure due to these potential risks .

Regulatory Actions

Due to health concerns associated with phthalates, regulatory measures have been implemented to limit their use in certain products, particularly those intended for children. The Consumer Product Safety Improvement Act (CPSIA) restricts the amount of DEHP (a related phthalate) in children's toys .

Medical Device Applications

A study conducted on the use of EHP in medical devices highlighted its effectiveness in maintaining product integrity while ensuring flexibility needed for safe medical applications. The study reported that alternatives to DEHP are being explored due to safety concerns but noted that EHP remains a viable option under regulated conditions .

Environmental Monitoring

Research comparing urinary levels of phthalate metabolites among populations revealed significant findings regarding exposure levels linked to household products containing phthalates like EHP. This underscores the need for continuous monitoring and evaluation of phthalate usage in consumer products .

Summary Table of Applications

| Application Area | Specific Uses | Percentage Use |

|---|---|---|

| Medical Devices | IV bags, tubing | 25% |

| Consumer Products | Toys, flooring, upholstery | 45% |

| Industrial Applications | Wall coverings, wire coatings | 30% |

| Non-polymer Uses | Solvents in inks and adhesives | <5% |

Mecanismo De Acción

The mechanism of action of 2-Ethylhexyl isodecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis. This activation can lead to various biological effects, including alterations in gene expression, cell proliferation, and apoptosis. Additionally, it can induce oxidative stress and the production of reactive oxygen species, contributing to its toxicological effects .

Comparación Con Compuestos Similares

Similar Compounds

Di-2-ethylhexyl phthalate (DEHP): A widely used plasticizer with similar applications and toxicological concerns.

Diisononyl phthalate (DINP): Another plasticizer used in flexible PVC products.

Diisodecyl phthalate (DIDP): Used in similar applications as 2-ethylhexyl isodecyl phthalate but with different physical properties

Uniqueness

This compound is unique due to its specific combination of 2-ethylhexanol and isodecyl alcohol, which imparts distinct physical and chemical properties. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications .

Actividad Biológica

2-Ethylhexyl isodecyl phthalate (EHIDP) is a phthalate ester that has gained attention for its biological activity, particularly in antibacterial and larvicidal applications. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of EHIDP's biological effects.

Phthalates are a group of chemicals commonly used as plasticizers in various products. Among these, this compound is noted for its utility in enhancing the flexibility and durability of plastics. Recent studies have highlighted its potential biological activities, particularly its antibacterial and larvicidal properties. Understanding these activities is crucial for assessing both the ecological impact of phthalates and their potential therapeutic applications.

Antibacterial Activity

Recent research has demonstrated the antibacterial properties of EHIDP, particularly against common pathogens. A study focused on the antibacterial effects of Bis-(2-ethylhexyl) phthalate (BEHP), a closely related compound, showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study reported inhibition zones of 12.33 ± 0.56 mm and 5.66 ± 1.00 mm, respectively, indicating a notable antibacterial effect at specific concentrations .

Table 1: Antibacterial Activity of EHIDP

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| E. coli | 12.33 ± 0.56 | 250 |

| S. aureus | 5.66 ± 1.00 | 250 |

Larvicidal Activity

The larvicidal potential of EHIDP has also been investigated, particularly against mosquito larvae such as Culex quinquefasciatus. The compound exhibited a lethal concentration (LC50) of 67.03 ppm after 72 hours of exposure, demonstrating significant mortality rates among the larvae .

Table 2: Larvicidal Activity of EHIDP

| Exposure Time (h) | LC50 (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

The mechanism underlying the biological activity of EHIDP involves its interaction with enzymatic pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. The study indicated that at higher concentrations (250 ppm), AChE inhibition reached up to 75.33%, suggesting a neurotoxic effect that could contribute to its larvicidal properties .

Table 3: Acetylcholinesterase Inhibition by EHIDP

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

Toxicological Profile

While the biological activities of EHIDP present potential applications, they also raise concerns regarding toxicity and environmental impact. Studies have indicated that phthalates can disrupt endocrine functions and exhibit cytotoxic effects in various organisms . The toxicological profile suggests that while beneficial effects are observed at certain concentrations, higher exposures may lead to adverse health outcomes.

Case Studies

- Antibacterial Efficacy : A study isolated BEHP from Lactiplantibacillus plantarum, revealing its antibacterial efficacy against pathogenic bacteria, which could inform future pharmaceutical applications .

- Larvicidal Effects : Research demonstrated that BEHP could effectively control mosquito populations by targeting their larvae, providing a potential avenue for pest management strategies in public health .

- Toxicity Assessment : Toxicological assessments have shown that exposure to phthalates like DEHP can lead to developmental and reproductive toxicity in animal models, emphasizing the need for careful regulation and monitoring .

Propiedades

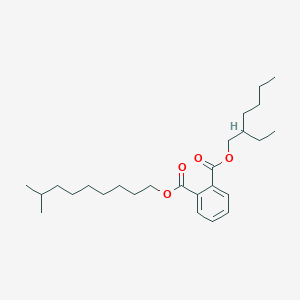

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-7-16-22(6-2)20-30-26(28)24-18-13-12-17-23(24)25(27)29-19-14-10-8-9-11-15-21(3)4/h12-13,17-18,21-22H,5-11,14-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVAUPJDDLBZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883266 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-13-4, 53272-22-3, 68515-52-6 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053272223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 8-methylnonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl isodecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.